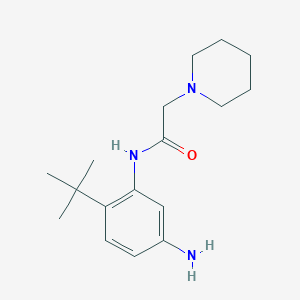
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide is a chemical compound with a complex structure that includes an amino group, a tert-butyl group, and a piperidine ring
Vorbereitungsmethoden
The synthesis of N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 2-tert-butylphenol, is nitrated to form 5-nitro-2-tert-butylphenol.
Reduction: The nitro group is then reduced to an amino group, resulting in 5-amino-2-tert-butylphenol.
Acylation: The amino group is acylated with chloroacetyl chloride to form N-(5-amino-2-tert-butylphenyl)-2-chloroacetamide.
Substitution: Finally, the chloroacetamide is reacted with piperidine to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide can be compared with other similar compounds, such as:
N-(5-amino-2-tert-butylphenyl)-2-morpholinoacetamide: This compound has a morpholine ring instead of a piperidine ring, which may result in different chemical and biological properties.
N-(5-amino-2-tert-butylphenyl)acetamide:
(5-amino-2-tert-butylphenyl)methylcarbamic acid: This compound contains a carbamic acid group, which may influence its chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C17H27N3O |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C17H27N3O/c1-17(2,3)14-8-7-13(18)11-15(14)19-16(21)12-20-9-5-4-6-10-20/h7-8,11H,4-6,9-10,12,18H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
KFNUCFMPQILPFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)NC(=O)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

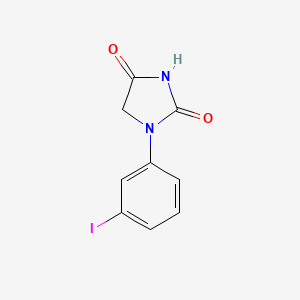
![2,6-Difluoro-N-(8-(4-fluorobenzenesulfonyl)-5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)benzamide](/img/structure/B8599159.png)

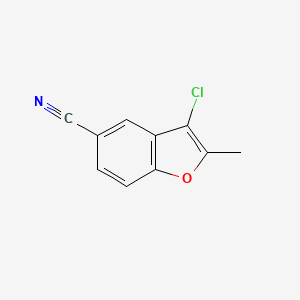
![tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B8599176.png)
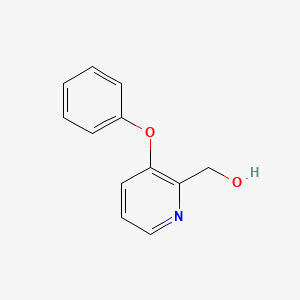

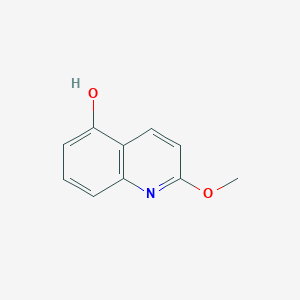


![6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B8599236.png)
![9-(2-(1H-Imidazol-1-yl)ethoxy)-3-azaspiro[5.5]undecane](/img/structure/B8599239.png)
![4-[(5S)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile](/img/structure/B8599247.png)
